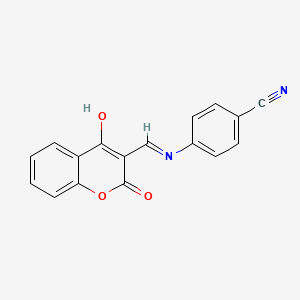![molecular formula C10H15N3O B2604707 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1602077-16-6](/img/structure/B2604707.png)
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” is a complex organic molecule that likely contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol and its derivatives have been explored for their potential in synthesizing diastereomerically and enantiomerically pure compounds. The synthesis involves a ylide-based aza-Payne rearrangement, leading to an efficient process for preparing pyrrolidines with complete stereochemical fidelity. This method has been applied to sterically hindered aziridinols, showcasing its versatility in creating structurally complex nitrogen-containing compounds (Schomaker et al., 2007).
Biological Activity and Applications
The pyrimidine nucleus, a component of nucleic acids and vitamins, is known for a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes have been synthesized, demonstrating promising antioxidant activities in various in vitro test systems. The structure-activity relationship revealed that the antioxidant potency is significantly influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol, indicating the potential for developing novel antioxidants (Rani et al., 2012).
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands based on the pyrimidine structure have shown excellent DNA binding propensity and nuclease activity. These complexes facilitate minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Their DNA cleavage activity, enhanced in the presence of reducing agents, alongside low toxicity for cancer cell lines, points to their potential application in biochemical research and therapeutic interventions (Kumar et al., 2012).
Fluorescent Probing for RNA
Pyrrolo-C, an analog of the nucleoside cytidine, retains Watson-Crick base-pairing capacity and serves as a site-specific probe for RNA structure and dynamics due to its selective excitation and fluorescence quenching upon base-pairing. This feature allows for the monitoring of RNA/DNA complex formation and thermal denaturation of RNA duplexes, offering a versatile tool for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).
Complexation and Coordination Chemistry
The structure and reaction dynamics of compounds containing the pyrimidin-2-yl group have been explored, including their complexation with metals such as cadmium(II). These studies provide insights into the potential applications of these compounds in coordination chemistry and materials science, further expanding the utility of pyrimidine derivatives in scientific research (Hakimi et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-pyrimidin-2-ylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-7-3-9-2-6-13(8-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFJJXBKEXJBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
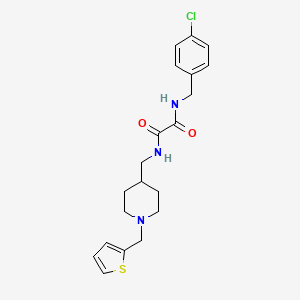
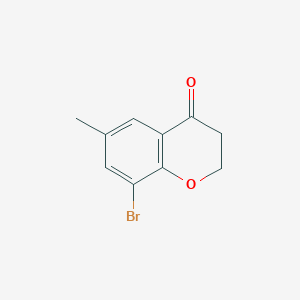
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2604636.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)
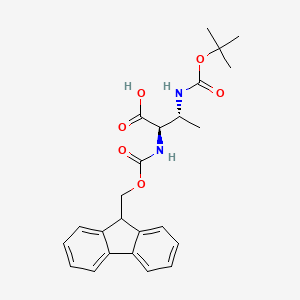
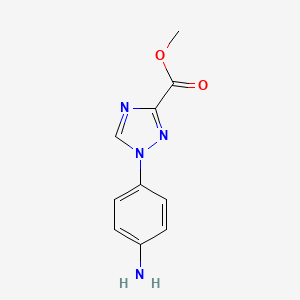
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)
